molecular formula C18H24O2 B14451279 5,8,11-Octadecatriynoic acid CAS No. 77368-53-7

5,8,11-Octadecatriynoic acid

Katalognummer: B14451279
CAS-Nummer: 77368-53-7
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: JZJQZDPGIZQSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8,11-Octadecatriynoic acid is an 18-carbon fatty acid characterized by three conjugated triple bonds at positions 5, 8, and 11. It is classified as a polyacetylenic fatty acid due to its triple bond (yne) groups. This compound has been identified in plant extracts, such as methanol and hexane fractions of Elsholtzia stachyodes and Sargassum tenerrimum, where it is often detected as a methyl ester or trimethylsilyl (TMS) derivative .

Eigenschaften

CAS-Nummer

77368-53-7

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

octadeca-5,8,11-triynoic acid

InChI

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,9,12,15-17H2,1H3,(H,19,20)

InChI-Schlüssel

JZJQZDPGIZQSEA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC#CCC#CCC#CCCCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8,11-Octadecatriynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 5,8,11-Octadecatriynoic acid is less common due to its specialized applications. large-scale synthesis can be achieved through optimized Sonogashira coupling reactions, ensuring high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5,8,11-Octadecatriynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.

    Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in the presence of appropriate catalysts.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Various substituted alkyne derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,8,11-Octadecatriynoic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique triple bond configuration allows for the creation of diverse chemical entities.

Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its ability to interact with lipid membranes and proteins makes it a valuable tool in understanding cell signaling pathways.

Medicine: Research into the medicinal applications of 5,8,11-Octadecatriynoic acid is ongoing. It has shown promise as an anti-inflammatory agent and is being investigated for its potential to inhibit certain enzymes involved in disease pathways.

Industry: In the industrial sector, 5,8,11-Octadecatriynoic acid is used in the synthesis of specialty polymers and materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 5,8,11-Octadecatriynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bonds in the compound allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between 5,8,11-Octadecatriynoic acid and related compounds:

Compound Name Chain Length Bond Type Bond Positions Source Key Biological Activities References
5,8,11-Octadecatriynoic acid C18 Triple 5,8,11 Plant extracts Potential bioactive roles (under investigation)
5,8,11-Eicosatrienoic acid C20 Double 5,8,11 Animal tissues, EFA-deficient plasma Angiogenesis inhibition; marker for essential fatty acid (EFA) deficiency
5,8,11-Eicosatriynoic acid C20 Triple 5,8,11 Synthetic derivatives Inhibits cyclooxygenase and lipoxygenases; potential anti-inflammatory applications
5,8,11-Heptadecatriynoic acid C17 Triple 5,8,11 Rice-stubble extracts Allelopathic effects (inhibition of weed growth)

Detailed Analysis

5,8,11-Eicosatrienoic Acid (C20:3, n-9)
  • Structure : A 20-carbon fatty acid with three double bonds at positions 5, 8, and 11.
  • Biosynthesis: Produced from oleic acid (C18:1, n-9) via elongation and desaturation in EFA-deficient conditions. Linoleic acid (C18:2, n-6) normally suppresses its synthesis .
  • Biological Roles: Marker for EFA deficiency: Elevated levels correlate with low linoleic and arachidonic acid in plasma . Induces epidermal hyperproliferation in mice, modeling scaling dermatoses like psoriasis .
5,8,11-Eicosatriynoic Acid (C20:3yn)
  • Structure : A synthetic 20-carbon analog with triple bonds at positions 5, 8, and 11.
  • Applications :
    • Esters and amides of this compound inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in prostaglandin and leukotriene synthesis. This activity is retained despite esterification/amidation of the carboxylic group .
    • Demonstrated improved bioavailability compared to its free acid form, enhancing therapeutic utility .
5,8,11-Heptadecatriynoic Acid (C17:3yn)
  • Structure : A 17-carbon fatty acid with triple bonds at positions 5, 8, and 11.
  • Natural Source: Found in rice-stubble extracts, alongside other allelochemicals like 7-octadecenoic acid .
  • Function: Exhibits allelopathic effects, suppressing weed growth by inhibiting root and shoot development in plants like barnyard grass (Echinochloa crus-galli) .

Mechanistic and Structural Insights

  • Triple vs. For example, 5,8,11-eicosatriynoic acid derivatives retain COX/LOX inhibitory activity despite structural modifications, whereas double-bonded analogs like 5,8,11-eicosatrienoic acid directly interact with inflammatory pathways .
  • Chain Length Variability :
    • Shorter chains (C17) may enhance volatility or solubility, as seen in the allelopathic activity of C17:3yn .
    • Longer chains (C20) are more compatible with mammalian enzyme systems, such as COX, which typically processes arachidonic acid (C20:4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.